molecular formula C10H18O2 B7768076 gamma-Decalactone CAS No. 2825-92-5

gamma-Decalactone

Cat. No. B7768076
Key on ui cas rn: 2825-92-5
M. Wt: 170.25 g/mol
InChI Key: IFYYFLINQYPWGJ-UHFFFAOYSA-N
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Patent
US04175089

Procedure details

Octene-1 in an amount of 2.2 g. and 23.6 g. of ceric ammonium nitrate, Ce(NH4)2 (NO3)6, were refluxed under nitrogen in 200 ml. glacial acetic acid containing 60 g. potassium acetate for less than 0.5 hour, there being obtained a 48% yield of gamma-n-hexyl-butyrolactone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ceric ammonium nitrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Ce(NH4)2 (NO3)6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
potassium acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
60 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH:7]=[CH2:8].[C:9]([O-:12])(=[O:11])[CH3:10].[K+]>C(O)(=O)C>[CH2:6]([CH:7]1[O:12][C:9](=[O:11])[CH2:10][CH2:8]1)[CH2:5][CH2:4][CH2:3][CH2:2][CH3:1] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCC=C
Step Two
Name
ceric ammonium nitrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Ce(NH4)2 (NO3)6
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
potassium acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Step Four
Name
Quantity
60 g
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)C1CCC(=O)O1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04175089

Procedure details

Octene-1 in an amount of 2.2 g. and 23.6 g. of ceric ammonium nitrate, Ce(NH4)2 (NO3)6, were refluxed under nitrogen in 200 ml. glacial acetic acid containing 60 g. potassium acetate for less than 0.5 hour, there being obtained a 48% yield of gamma-n-hexyl-butyrolactone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ceric ammonium nitrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Ce(NH4)2 (NO3)6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
potassium acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
60 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH:7]=[CH2:8].[C:9]([O-:12])(=[O:11])[CH3:10].[K+]>C(O)(=O)C>[CH2:6]([CH:7]1[O:12][C:9](=[O:11])[CH2:10][CH2:8]1)[CH2:5][CH2:4][CH2:3][CH2:2][CH3:1] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCC=C
Step Two
Name
ceric ammonium nitrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Ce(NH4)2 (NO3)6
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
potassium acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Step Four
Name
Quantity
60 g
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)C1CCC(=O)O1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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